2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a benzofuropyrimidine derivative functionalized with two methoxyphenyl groups: a 4-methoxybenzyl substituent at position 3 and a 4-methoxyphenylacetamide moiety at position 1. Its core structure combines a fused benzofuran and pyrimidine ring system, which is associated with diverse bioactivities, including anticancer, antioxidant, and enzyme inhibition properties. The methoxy groups likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
CAS No. |
892434-92-3 |
|---|---|
Molecular Formula |
C27H23N3O6 |
Molecular Weight |
485.496 |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O6/c1-34-19-11-7-17(8-12-19)15-30-26(32)25-24(21-5-3-4-6-22(21)36-25)29(27(30)33)16-23(31)28-18-9-13-20(35-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
PRKGGTIDCIHNPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological evaluation, and the mechanisms through which it may exert its effects.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzofuro[3,2-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
- Methoxy groups : The presence of methoxy substituents on the benzyl and phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the benzofuro-pyrimidine scaffold.
- Introduction of the methoxybenzyl and phenylacetamide moieties through coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer activity of related compounds, suggesting that this compound may exhibit similar properties. For instance:
- In vitro studies have demonstrated that derivatives with similar structures show significant antiproliferative effects against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
- Mechanism of action : It is hypothesized that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Radical Scavenging Activity
The compound's ability to act as a radical scavenger has been evaluated using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl). Related compounds have shown moderate activity compared to standard antioxidants like ascorbic acid . This suggests potential protective effects against oxidative stress.
Case Studies
- Study on Structural Analogues : A series of analogues were synthesized and tested for their anticancer activity. Compounds with similar methoxy substitutions showed enhanced efficacy against resistant cancer cell lines, indicating a potential for overcoming multidrug resistance .
- In Vivo Efficacy : In animal models, compounds resembling this structure have been shown to reduce tumor growth significantly without notable toxicity, highlighting their therapeutic potential in clinical settings .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antiproliferative Activity | IC50 values between 0.02 to 0.08 μmol/mL against A-549 and HCT-116 |
| Mechanism | Inhibition of tubulin polymerization; induction of apoptosis |
| Radical Scavenging | Moderate DPPH scavenging activity compared to ascorbic acid |
| In Vivo Studies | Significant tumor growth reduction in xenograft models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, core heterocycles, and bioactivity profiles. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations
Core Heterocycles :
- Benzofuropyrimidine derivatives (e.g., target compound, 877656-68-3) exhibit planar fused-ring systems, enabling DNA intercalation or enzyme active-site binding. Pyrazolo[3,4-d]pyrimidines (e.g., ) are kinase inhibitors due to their ATP-binding pocket compatibility.
- Tetrahydropyrimidines (e.g., ) are more flexible, favoring interactions with G-protein-coupled receptors (GPCRs).
Halogenation: Fluorophenyl groups (e.g., ) improve metabolic stability and binding affinity but may introduce toxicity risks.
Bioactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
